molecular formula C12H12O2 B186864 4-Methoxy-1-naphthalenemethanol CAS No. 16820-54-5

4-Methoxy-1-naphthalenemethanol

Cat. No.: B186864
CAS No.: 16820-54-5
M. Wt: 188.22 g/mol
InChI Key: VBXSDYNXURBEQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-naphthalenemethanol typically involves the reaction of 4-methoxynaphthalene with formaldehyde under acidic or basic conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the naphthalene ring serves as the nucleophile.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-naphthalenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form this compound derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: 4-Methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.

    Reduction: Various this compound derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

4-Methoxy-1-naphthalenemethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-naphthalenemethanol is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved remain to be elucidated through further research .

Comparison with Similar Compounds

    4-Methoxy-1-naphthol: Similar structure but lacks the hydroxymethyl group.

    4-Methoxy-1-naphthaldehyde: Oxidized form of 4-Methoxy-1-naphthalenemethanol.

    4-Methoxy-1-naphthoic acid: Further oxidized form with a carboxylic acid group.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a hydroxymethyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(4-methoxynaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXSDYNXURBEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358496
Record name 4-Methoxy-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16820-54-5
Record name 4-Methoxy-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxynaphthalen-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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